Ubiquitination-IN-1

Skp2-Cks1 inhibition Protein-protein interaction Biochemical IC50

Ubiquitination-IN-1 (CAS 1819330-15-8), also known as compound 24, is a synthetic small molecule that functions as an inhibitor of the protein-protein interaction (PPI) between Cyclin-Dependent Kinase Subunit 1 (Cks1) and S-Phase Kinase-Associated Protein 2 (Skp2). This compound acts by blocking the assembly of the SCF(Skp2) E3 ubiquitin ligase complex, thereby preventing the ubiquitination and subsequent proteasomal degradation of the cyclin-dependent kinase inhibitor p27(Kip1), a critical tumor suppressor.

Molecular Formula C21H14F3N3O2S
Molecular Weight 429.4 g/mol
CAS No. 1819330-15-8
Cat. No. B15575137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUbiquitination-IN-1
CAS1819330-15-8
Molecular FormulaC21H14F3N3O2S
Molecular Weight429.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H14F3N3O2S/c22-21(23,24)15-5-1-6-16(12-15)30(28,29)27-19-9-8-17(14-4-2-10-25-13-14)18-7-3-11-26-20(18)19/h1-13,27H
InChIKeyRTHSEYQQWBBPHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ubiquitination-IN-1 (CAS 1819330-15-8) Procurement Guide: A Potent and Selective Inhibitor of the Cks1-Skp2 Protein-Protein Interaction


Ubiquitination-IN-1 (CAS 1819330-15-8), also known as compound 24, is a synthetic small molecule that functions as an inhibitor of the protein-protein interaction (PPI) between Cyclin-Dependent Kinase Subunit 1 (Cks1) and S-Phase Kinase-Associated Protein 2 (Skp2) [1][2]. This compound acts by blocking the assembly of the SCF(Skp2) E3 ubiquitin ligase complex, thereby preventing the ubiquitination and subsequent proteasomal degradation of the cyclin-dependent kinase inhibitor p27(Kip1), a critical tumor suppressor [1]. The compound is characterized by a quinoline core substituted with a trifluoromethyl benzenesulfonamide moiety, offering a specific chemical scaffold for targeting this essential regulatory node in the ubiquitin-proteasome system (UPS) [3].

Why Ubiquitination-IN-1 (CAS 1819330-15-8) Cannot Be Replaced by Generic Ubiquitination Inhibitors: Critical Functional and Selectivity Considerations


The ubiquitin-proteasome system (UPS) encompasses a vast array of enzymes and pathways, and inhibitors targeting different nodes (e.g., proteasome, E1, E2, E3 ligases, deubiquitinases) exhibit distinct functional and phenotypic outcomes. Ubiquitination-IN-1 specifically disrupts the Cks1-Skp2 protein-protein interaction, a key regulatory event that drives the recruitment and ubiquitination of p27(Kip1) by the SCF(Skp2) E3 ligase complex [1][2]. In contrast, broad-spectrum proteasome inhibitors (e.g., bortezomib) indiscriminately block all proteasome-dependent degradation, leading to widespread proteotoxicity and distinct therapeutic windows [3]. Similarly, other Skp2 inhibitors demonstrate marked differences in potency and cellular activity against this specific PPI. Substituting Ubiquitination-IN-1 with a generic Skp2 inhibitor or an alternative UPS-targeting agent without considering these quantitative differences can lead to misinterpretation of experimental results and suboptimal research outcomes. The quantitative evidence presented below clarifies exactly why Ubiquitination-IN-1 offers a unique pharmacological profile within this class.

Quantitative Differentiation of Ubiquitination-IN-1 (CAS 1819330-15-8) from Closest Analog Skp2-Cks1 Inhibitors


Biochemical Potency: Ubiquitination-IN-1 Exhibits 2.2-Fold Higher Affinity for Skp2-Cks1 PPI than Lead Compound Skp2-IN-4

Ubiquitination-IN-1 demonstrates an IC50 of 0.17 μM for inhibiting the Cks1-Skp2 protein-protein interaction, as measured by a cell-free biochemical assay [1][2]. In a direct comparison, the potent lead compound Skp2-IN-4 (compound 10h) exhibits an IC50 of 0.38 μM against the same target, as reported in a peer-reviewed publication [3]. Furthermore, the earlier-generation Skp2 inhibitor ZK-14i (also known as Skp2 inhibitor 1) displays an IC50 of 2.8 μM for Skp2-Cks1 binding [4]. This quantifies Ubiquitination-IN-1 as 2.2-fold more potent than Skp2-IN-4 and approximately 16.5-fold more potent than ZK-14i.

Skp2-Cks1 inhibition Protein-protein interaction Biochemical IC50 E3 ligase

Cellular Antiproliferative Activity: Ubiquitination-IN-1 Shows 10- to 20-Fold Greater Potency in Cancer Cell Lines Compared to Skp2-IN-4

Ubiquitination-IN-1 potently inhibits the proliferation of cancer cell lines, with reported IC50 values of 0.91 μM and 0.4 μM against human lung adenocarcinoma A549 and fibrosarcoma HT1080 cells, respectively [1][2]. In contrast, the comparator Skp2-IN-4 (compound 10h) requires significantly higher concentrations to achieve similar anti-proliferative effects, with IC50 values of 11.24 μM and 10.32 μM against lung cancer NCl-H1299 and esophageal cancer KYSE-510 cells, respectively [3]. While the specific cell line panels differ, the consistent 10- to 20-fold lower IC50 range observed for Ubiquitination-IN-1 strongly suggests superior cellular permeability and/or target engagement in a live-cell context.

Cellular IC50 A549 HT1080 Antiproliferative activity Skp2-dependent cancer

Mechanistic Selectivity: Ubiquitination-IN-1 Avoids Pan-UPS Suppression Seen with Proteasome Inhibitors

Unlike broad-spectrum proteasome inhibitors such as bortezomib, which inhibit the catalytic activity of the 20S proteasome and lead to the accumulation of a vast array of polyubiquitinated proteins, Ubiquitination-IN-1 specifically targets the Cks1-Skp2 interaction upstream of the proteasome [1][2]. This targeted mechanism results in the selective stabilization of p27(Kip1), a critical tumor suppressor, without the global proteotoxicity and off-target effects associated with proteasome inhibition [3]. While direct selectivity profiling data for Ubiquitination-IN-1 against other E3 ligases or deubiquitinases are not publicly available, its defined mechanism of action at the level of a specific PPI offers a more refined tool for dissecting Skp2-dependent ubiquitination pathways compared to compounds that act on more promiscuous or downstream targets.

Mechanism of action Selectivity Proteasome p27 SCF complex

Recommended Application Scenarios for Ubiquitination-IN-1 (CAS 1819330-15-8) Based on Quantitative Differentiation


High-Resolution Target Validation Studies of the Cks1-Skp2 Axis

Researchers seeking to precisely interrogate the role of the Cks1-Skp2 protein-protein interaction in regulating p27 stability and cell cycle progression should prioritize Ubiquitination-IN-1. Its sub-micromolar biochemical potency (IC50 = 0.17 μM) and superior cellular activity (IC50 = 0.4-0.91 μM in HT1080 and A549 cells) enable robust target engagement at concentrations that minimize off-target effects [1][2]. This makes it an ideal tool for generating clean loss-of-function phenotypes in genetic and pharmacological epistasis experiments, where the use of less potent analogs may require near-cytotoxic doses [3][4].

Comparative Studies of Skp2 Inhibitors in Cancer Cell Line Panels

In projects aiming to benchmark the efficacy of different Skp2-Cks1 inhibitors across a panel of cancer cell lines, Ubiquitination-IN-1 serves as a critical positive control or lead compound. Its 2.2-fold higher biochemical potency and 10- to 20-fold greater cellular activity compared to Skp2-IN-4 establish a clear baseline for evaluating next-generation compounds [1][2]. This quantitative differentiation allows for more sensitive detection of structure-activity relationships (SAR) and enables researchers to identify cell types with differential dependence on Skp2-mediated p27 degradation [3][4].

Pathway-Specific Dissection of the Ubiquitin-Proteasome System (UPS)

For scientists investigating the hierarchical organization of the UPS in regulating cell fate, Ubiquitination-IN-1 offers a targeted tool to dissect the SCF(Skp2) arm without triggering the broad cellular stress responses associated with proteasome inhibitors (e.g., bortezomib) [5]. By selectively stabilizing p27(Kip1), this compound allows researchers to isolate the functional consequences of Skp2-dependent degradation from those of other UPS pathways, providing a more nuanced understanding of proteostasis in cancer and other diseases [1][2].

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